molecular formula C12H19NO2 B1377511 {[2-(3-Aminopropoxy)ethoxy]methyl}benzene CAS No. 1443979-55-2

{[2-(3-Aminopropoxy)ethoxy]methyl}benzene

Cat. No.: B1377511
CAS No.: 1443979-55-2
M. Wt: 209.28 g/mol
InChI Key: HVYOWVSQBQKPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[2-(3-Aminopropoxy)ethoxy]methyl}benzene” is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a benzene ring with a complex ether group attached. The ether group contains a chain of carbon atoms with an amine group at one end .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of related compounds often involves catalytic processes under solvent-free conditions, showcasing methodologies that could be applicable to {[2-(3-Aminopropoxy)ethoxy]methyl}benzene. For instance, a study demonstrates the synthesis of a compound using methyl 3-oxobutanoate and 4-ethoxybenzenamine with a catalytic amount of InBr3, highlighting a method that might be relevant for synthesizing structurally similar compounds (Zhang et al., 2008).

  • Molecular Structure and Properties : Research on similar compounds often focuses on their geometric structures, electronic absorption spectrum, and thermodynamic properties. One study investigates the structure and spectrum properties of a triazine molecule derivative, providing insights into the molecular structure that could be analogous to this compound (Chen Zi-ra, 2013).

  • Crystal Structure Information : Detailed crystallographic data, such as dihedral angles and hydrogen bonding patterns, are essential for understanding the structural characteristics of chemical compounds. For example, the analysis of a solvate compound reveals intricate details about molecular orientation and hydrogen bonding, which could be relevant for studies on this compound (Ha, 2012).

Potential Applications

  • Bioimaging Applications : The electronic properties and bioimaging potential of squaraine derivatives, studied through photophysical, photochemical, and nonlinear optical studies, suggest a promising area for the application of this compound derivatives in fluorescent probes for bioimaging (Chang et al., 2019).

  • Fluorescent Receptor for Metal Ion Detection : The development of chemosensors for Ni2+ and Cu2+ detection, utilizing the fluorescence-quenching properties of benzene-1,2-diamine structures, indicates the potential for this compound in creating sensitive and selective sensors for environmental monitoring (Pawar et al., 2015).

Mechanism of Action

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYOWVSQBQKPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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